molecular formula C27H25F2N3O4 B2587160 N-(2,5-difluorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932308-36-6

N-(2,5-difluorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2587160
CAS RN: 932308-36-6
M. Wt: 493.511
InChI Key: GJKDINWIZOAIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25F2N3O4 and its molecular weight is 493.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

A study by King (2007) highlights a high-yielding cyclization process that could be relevant to the synthesis or structural modification of compounds similar to N-(2,5-difluorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide. The process described involves the cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, showcasing the chemical reactivity and potential synthetic pathways that could be applied to related compounds (King, 2007).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which may share structural similarities with the compound , has been evaluated for in vitro antitumor activity. This study highlights the potential of quinazolinone derivatives in the development of new anticancer drugs. The results demonstrated broad spectrum antitumor activity, suggesting that modifications to the quinazolinone core, as seen in this compound, could yield promising antitumor agents (Al-Suwaidan et al., 2016).

Material Science and Fluorescence Properties

Research by Karmakar et al. (2007) on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides provides insight into the fluorescence properties and potential material science applications of quinoline derivatives. This research could be relevant to understanding the physical and chemical properties of this compound and exploring its applications in sensory materials or fluorescence-based assays (Karmakar et al., 2007).

Neuroprotective and Antiviral Properties

A study on the therapeutic effect of an anilidoquinoline derivative against Japanese encephalitis showcases the neuroprotective and antiviral potential of quinoline derivatives. This compound demonstrated significant antiviral and antiapoptotic effects, indicating that derivatives like this compound could have applications in the treatment of viral encephalitis or other neurodegenerative disorders (Ghosh et al., 2008).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O4/c1-16-4-5-17-11-18(14-30-20-7-9-24(35-2)25(13-20)36-3)27(34)32(23(17)10-16)15-26(33)31-22-12-19(28)6-8-21(22)29/h4-13,30H,14-15H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKDINWIZOAIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.